molecular formula C12H17Cl2N3 B2524431 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride CAS No. 1955547-44-0

3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride

Cat. No. B2524431
CAS RN: 1955547-44-0
M. Wt: 274.19
InChI Key: XZFUEWFZEXCUCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including the formation of intermediates and the use of catalytic and stereoselective methods. For instance, the stereoselective synthesis of a key intermediate for a fluoroquinolone antibiotic is described, involving catalytic asymmetric hydrogenation and S(N)2 substitution reactions with high yields and stereoselectivity . Another paper discusses the synthesis of substituted benzamide/benzene sulfonamide derivatives with anticancer properties, using mesitylene sulfonyl hydroxylamine as an aminating agent and sodium borohydride for reduction .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques, including IR, UV-Visible, 1H and 13C NMR, and X-ray crystallography . These methods provide detailed information about the molecular framework and the spatial arrangement of atoms within the compounds.

Chemical Reactions Analysis

The papers describe several chemical reactions, including 1,3-dipolar addition, oxidative coupling, and substitution reactions. For example, the 1,3-dipolar addition of a dipole to a thienopyridine dioxide yields pyrroline and pyrrolidine derivatives, which can undergo further transformations such as dehydrohalogenation and substitution to produce various nitriles and ethoxy derivatives . Oxidative coupling reactions coordinated to palladium(II) are also reported, leading to the formation of complexes with potential biological relevance .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are influenced by their molecular structures and the nature of their substituents. Compounds with naphthalimide moieties exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, with their behavior depending on solvent polarity . The reactivity of the compounds in the presence of palladium(II) suggests potential applications in catalysis and synthesis of biologically active molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the chemical reactions and properties of compounds related to 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile. For instance, Davis, Wakefield, and Wardell (1992) described the synthesis of pyrrolo-pyridines, -quinolines, -pyrazines, -quinoxalines, and -pyrimidines through reactions of β-(lithiomethyl)azines with benzonitrile, highlighting the versatility of such reactions in synthesizing a variety of nitriles and β-methylazines (Davis, Wakefield, & Wardell, 1992).

Application in Imaging and Diagnostics

  • Shimoda et al. (2016) investigated novel radioligands based on 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile analogs for PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5), demonstrating its potential in brain imaging and the study of neurological disorders (Shimoda et al., 2016).

Pharmacological Applications

  • The pharmacological properties of compounds structurally similar to 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile have been explored. Aeppli et al. (1980) conducted research on the pharmacological properties of 2,2-Dialkyl-5-aryl-3-pyridylpyrrolidines, which may offer insights into the potential applications of related compounds (Aeppli et al., 1980).

Advanced Synthesis Techniques

  • Advanced synthesis methods for pyrrolidine derivatives, as investigated by Nagel and Nedden (1997), can provide valuable insights for synthesizing compounds like 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile. Their work on diastereomeric derivatives and their applications in asymmetric synthesis is particularly relevant (Nagel & Nedden, 1997).

Potential Anticancer Applications

  • Research by Redda et al. (2011) on N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents suggests that structural analogs of 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile may hold promise in cancer treatment (Redda et al., 2011).

Environmental and Pharmaceutical Applications

  • The study by Belin and Gülaçar (2005) on using methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride as an ion-pairing reagent for metal analyses in environmental and pharmaceutical samples provides a perspective on the utility of similar compounds in analytical chemistry (Belin & Gülaçar, 2005).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. Pyrrolidine derivatives are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available information . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

3-[methyl(pyrrolidin-3-yl)amino]benzonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-15(12-5-6-14-9-12)11-4-2-3-10(7-11)8-13;;/h2-4,7,12,14H,5-6,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFUEWFZEXCUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)C2=CC=CC(=C2)C#N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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